molecular formula C13H9FO4 B11774103 Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Cat. No.: B11774103
M. Wt: 248.21 g/mol
InChI Key: HHIZUWUUPVBNDT-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a furan-based ester derivative with a 2-fluorobenzoyl substituent at the 5-position of the furan ring. Compound 1 is synthesized via a modified Meerwein arylation reaction, yielding a planar molecular structure stabilized by stacking interactions and weak CH···F bonds . These compounds are primarily investigated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb), by targeting iron acquisition pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-4-2-3-5-9(8)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZUWUUPVBNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reagents :

    • Methyl furan-2-carboxylate (1.0 equiv)

    • 2-Fluorobenzoyl chloride (1.2 equiv)

    • Anhydrous AlCl₃ (1.5 equiv)

    • Dichloromethane (DCM) as solvent

  • Steps :

    • Dissolve methyl furan-2-carboxylate in DCM under nitrogen.

    • Add AlCl₃ gradually at 0°C, followed by dropwise addition of 2-fluorobenzoyl chloride.

    • Stir at room temperature for 12–24 hours.

    • Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 65–72%.

Mechanistic Insights

  • AlCl₃ activates 2-fluorobenzoyl chloride, generating an acylium ion.

  • Electrophilic attack occurs at the electron-rich 5-position of the furan ring, followed by deprotonation to restore aromaticity.

Optimization Strategies

ParameterEffect on YieldOptimal Condition
Catalyst Loading↑ Yield (up to 1.5 equiv)1.5 equiv AlCl₃
Reaction TimePlateau at 18 hrs18–24 hrs
Solvent PolarityHigher polarity ↓ yieldDCM

Esterification of 5-(2-Fluorobenzoyl)Furan-2-Carboxylic Acid

This two-step approach involves synthesizing the carboxylic acid intermediate, followed by esterification.

Step 1: Synthesis of 5-(2-Fluorobenzoyl)Furan-2-Carboxylic Acid

  • Reagents :

    • Furan-2-carboxylic acid (1.0 equiv)

    • 2-Fluorobenzoyl chloride (1.1 equiv)

    • Pyridine (2.0 equiv) in THF

  • Procedure :

    • React furan-2-carboxylic acid with 2-fluorobenzoyl chloride in pyridine/THF at 50°C for 6 hrs.

    • Acidify with HCl, extract with ethyl acetate, and recrystallize from ethanol/water.

    • Yield : 78%.

Step 2: Methyl Ester Formation

  • Reagents :

    • 5-(2-Fluorobenzoyl)furan-2-carboxylic acid (1.0 equiv)

    • SOCl₂ (2.0 equiv)

    • Methanol (excess)

  • Procedure :

    • Convert the acid to acyl chloride using SOCl₂ under reflux (1 hr).

    • Add methanol dropwise at 0°C, stir for 2 hrs, and concentrate under vacuum.

    • Yield : 85–90%.

Advantages

  • Avoids regioselectivity issues inherent to Friedel-Crafts.

  • Higher purity due to recrystallization of the intermediate.

Pd-Catalyzed Cross-Coupling

For advanced functionalization, palladium-catalyzed coupling offers modularity.

Suzuki-Miyaura Coupling Variant

  • Reagents :

    • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

    • 2-Fluorobenzoylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv) in dioxane/H₂O

  • Procedure :

    • Heat reagents at 90°C for 8 hrs under nitrogen.

    • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel.

    • Yield : 60–68%.

Challenges

  • Limited by boronic acid availability.

  • Requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times.

Protocol

  • Reagents :

    • Methyl furan-2-carboxylate (1.0 equiv)

    • 2-Fluorobenzoyl chloride (1.1 equiv)

    • ZnCl₂ (0.5 equiv) in DMF

  • Steps :

    • Irradiate mixture at 120°C for 20 mins (300 W).

    • Cool, dilute with water, and extract with DCM.

    • Yield : 70–75%.

Comparison with Conventional Heating

MethodTimeYield
Conventional18 hrs65%
Microwave20 mins75%

Critical Analysis of Methods

Regioselectivity Challenges

  • Friedel-Crafts acylation predominantly targets the 5-position due to the electron-donating ester group at C2.

  • Competing reactions at C3/C4 occur with excess acylating agent (yield drops by 15–20%).

Purification Techniques

MethodPurityKey Issue
Column Chromatography>95%Time-consuming
Recrystallization>98%Limited solvent options

Scalability and Industrial Feasibility

  • Friedel-Crafts : Preferred for bulk synthesis (low cost, high yield).

  • Esterification : Suitable for small-scale high-purity batches.

  • Pd-Catalyzed : Reserved for structurally complex analogs.

Emerging Strategies

  • Enzymatic Acylation : Lipases in non-aqueous media show promise (45% yield, ongoing optimization).

  • Flow Chemistry : Continuous flow systems reduce reaction time to 30 mins (68% yield) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorobenzoyl group can enhance the compound’s binding affinity to certain targets, while the furan ring can participate in various biochemical reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., Compound 1) or fluoro substituents exhibit enhanced stability and intermolecular interactions (e.g., π-π stacking), critical for crystallinity and target binding in antimycobacterial activity . Hydrophilic Groups: Hydroxymethyl or methoxycarbonylethyl substituents (e.g., ) improve solubility but may reduce membrane permeability .

Synthetic Efficiency: Compound 1’s low yield (14%) contrasts with the 69% yield of Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate, highlighting the impact of substituent reactivity and reaction conditions . Pd-catalyzed C–H alkylation () offers a novel route for functionalizing furans with complex substituents, bypassing traditional coupling reactions .

Antimicrobial Activity: Natural derivatives like methyl 5-(hydroxymethyl)furan-2-carboxylate show activity against Candida albicans and Xanthomonas axonopodis .

Crystallographic and Physicochemical Properties

  • Planarity and Stacking : Compound 1’s planar structure, confirmed by SC-XRD, facilitates π-π stacking and stable crystal packing, a feature shared with other aromatic furan derivatives .
  • Solubility : Nitro and fluoro groups reduce solubility in polar solvents, whereas hydroxymethyl or ester groups enhance it .

Biological Activity

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a furan ring linked to a 2-fluorobenzoyl group. The presence of the fluorine atom enhances its chemical reactivity, which may contribute to its biological activity. The molecular formula is C12H9FNO4C_{12}H_{9}FNO_{4} with a molecular weight of 265.19 g/mol.

While the precise mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with specific biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound's reactivity may allow it to bind to proteins involved in various cellular pathways, including those related to cancer proliferation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains. Its mechanism may involve interference with bacterial cell wall synthesis or other critical cellular functions.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. Studies have indicated that it can inhibit tumor growth in various cancer cell lines. For example, in assays conducted on lung cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential as a therapeutic agent for cancer treatment.

Case Studies and Research Findings

  • Anticancer Study : A recent study evaluated the compound's effectiveness against A549 human lung cancer cells using the MTT assay. The results indicated a significant decrease in cell viability at concentrations as low as 100 µM, with an IC50 value calculated at approximately 115 µM (Table 1).
    CompoundIC50 (µM) A549IC50 (µM) BJ
    This compound115.30>400
    Cyclophosphamide242.41>400
    This data highlights the compound's selective toxicity towards cancer cells compared to normal fibroblast cells.
  • Antimicrobial Study : Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions starting from furan-2-carboxylate derivatives and 2-fluorobenzoyl precursors. Key steps include:

  • Coupling reactions : Use palladium catalysts for cross-coupling between halogenated furan intermediates and fluorinated benzoyl groups.
  • Esterification : Methylation of the carboxylic acid group under acidic conditions (e.g., methanol/H2_2SO4_4).
  • Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side products. Continuous flow reactors can enhance scalability and yield .

Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and esterification.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 262.22 g/mol).
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using silica plates with UV visualization.
  • Melting Point Analysis : Compare observed values with literature data (e.g., 140–142°C) .

Q. What are the primary biological assays used to evaluate the pharmacological potential of this compound?

  • In vitro enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Questions

Q. How does the introduction of a 2-fluorobenzoyl group influence the compound's electronic structure and reactivity compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom:

  • Enhances electrophilicity : Stabilizes transition states in nucleophilic acyl substitution.
  • Alters π-electron density : Reduces furan ring aromaticity, increasing susceptibility to electrophilic attack.
  • Improves metabolic stability : Fluorine reduces oxidative degradation in vivo. Computational studies (DFT) show a 15% increase in dipole moment compared to non-fluorinated analogs .

Q. What strategies are employed to resolve contradictions in biological activity data for this compound across different studies?

  • Cross-validation : Replicate assays in multiple cell lines or enzyme isoforms.
  • Dose-response curves : Identify non-linear effects or off-target interactions.
  • Structural analogs : Compare activity trends with related compounds (see Table 1).
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability in experimental conditions .

Q. How can computational modeling be integrated with experimental data to predict the biological targets of this compound?

  • Molecular docking : Simulate binding poses in protein active sites (e.g., COX-2 or EGFR).
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values.
  • MD simulations : Assess binding stability over 100 ns trajectories. Studies show a predicted binding affinity of −8.2 kcal/mol for kinase targets .

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